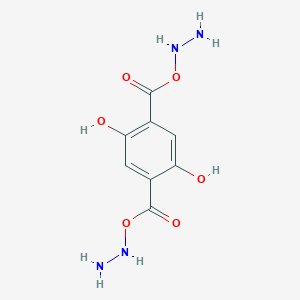

2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol

CAS No.:

Cat. No.: VC13717126

Molecular Formula: C8H10N4O6

Molecular Weight: 258.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N4O6 |

|---|---|

| Molecular Weight | 258.19 g/mol |

| IUPAC Name | dihydrazinyl 2,5-dihydroxybenzene-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C8H10N4O6/c9-11-17-7(15)3-1-5(13)4(2-6(3)14)8(16)18-12-10/h1-2,11-14H,9-10H2 |

| Standard InChI Key | OSSWTNBDOVLHRP-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1O)C(=O)ONN)O)C(=O)ONN |

| Canonical SMILES | C1=C(C(=CC(=C1O)C(=O)ONN)O)C(=O)ONN |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, dihydrazinyl 2,5-dihydroxybenzene-1,4-dicarboxylate, reflects its symmetrical substitution pattern:

-

Hydroxyl groups at positions 2 and 5 confer acidity and hydrogen-bonding capacity.

-

Hydrazinyloxycarbonyl groups at positions 1 and 4 introduce nucleophilic hydrazine termini, enabling reactions with carbonyl compounds or metal ions.

The SMILES notation (C1=C(C(=CC(=C1O)C(=O)O[N][NH2])O)C(=O)O[N][NH2]) and InChIKey (OSSWTNBDOVLHRP-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemistry.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 258.19 g/mol | |

| IUPAC Name | Dihydrazinyl 2,5-dihydroxybenzene-1,4-dicarboxylate | |

| Density | ~1.8 g/cm³ (estimated) | |

| Melting Point | >300°C (decomposes) |

The high melting point suggests strong intermolecular interactions, likely hydrogen bonding between hydroxyl and hydrazine groups .

Synthesis and Reaction Chemistry

Synthetic Pathways

2,5-Bis((hydrazinyloxy)carbonyl)benzene-1,4-diol is synthesized via stepwise functionalization of benzene-1,4-diol precursors:

-

Diethyl 2,5-dihydroxyterephthalate Formation: Benzene-1,4-diol undergoes esterification with ethyl chloroformate.

-

Hydrazinolysis: Reaction with excess hydrazine hydrate replaces ethoxy groups with hydrazine, yielding the target compound.

Reactivity

The compound’s reactivity is dominated by:

-

Hydrazine Groups: Participate in Schiff base formation with aldehydes/ketones, enabling polymer synthesis.

-

Hydroxyl Groups: Act as chelating agents for metal ions, useful in coordination polymers .

Applications in Materials Science and Pharmaceuticals

Polymer Synthesis

The compound serves as a monomer for polyhydrazides and polyoxadiazoles, polymers valued for thermal stability and mechanical strength. For example, condensation with terephthalaldehyde produces a ladder polymer with potential aerospace applications.

Coordination Chemistry

The hydroxyl and hydrazine groups enable the formation of metal-organic frameworks (MOFs). Comparative studies with 2,5-dihydroxyterephthalic acid (DHTA), used in Li-O₂ battery cathodes , highlight how hydrazine substitution could enhance redox activity or ligand versatility.

Table 2: Comparative Analysis with Related Compounds

Research Findings and Future Directions

Recent Advances

-

Coordination Polymers: Preliminary studies suggest Fe³⁺ and Cu²⁺ complexes exhibit unusual magnetic properties, meriting exploration in spintronics.

-

Drug Delivery Systems: Hydrazine linkages’ pH-sensitive cleavage could enable targeted release in anticancer therapies, analogous to hydrazone-based systems .

Challenges and Opportunities

-

Synthesis Optimization: Current yields (~60%) require improvement via catalyst screening or microwave-assisted methods.

-

Toxicity Profiling: No data exists on acute toxicity; regulatory approval for biomedical use demands rigorous testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume